molecular formula C10H9NO2S B1362878 Ethyl 2-isothiocyanatobenzoate CAS No. 99960-09-5

Ethyl 2-isothiocyanatobenzoate

Cat. No.: B1362878
CAS No.: 99960-09-5
M. Wt: 207.25 g/mol
InChI Key: TYEPWLJHQLYWSR-UHFFFAOYSA-N
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Chemical Reactions Analysis

Ethyl 2-isothiocyanatobenzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include amines, alcohols, and various catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Ethyl 2-isothiocyanatobenzoate can be compared with other isothiocyanate-containing compounds, such as phenyl isothiocyanate and allyl isothiocyanate. . Similar compounds include:

    Phenyl isothiocyanate: Lacks the ester group, limiting its reactivity to the isothiocyanate group.

    Allyl isothiocyanate: Known for its pungent odor and use in mustard oil, it also lacks the ester group.

This compound’s combination of functional groups makes it a versatile compound for various scientific research applications.

Properties

IUPAC Name

ethyl 2-isothiocyanatobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c1-2-13-10(12)8-5-3-4-6-9(8)11-7-14/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYEPWLJHQLYWSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00335167
Record name Ethyl 2-isothiocyanatobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00335167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99960-09-5
Record name Ethyl 2-isothiocyanatobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00335167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-isothiocyanatobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main reaction outcome when Ethyl 2-isothiocyanatobenzoate is reacted with active methylene compounds?

A1: [] When this compound (10) is reacted with active methylene compounds (1) in the presence of a base, it primarily forms the corresponding benzothiazolinone derivatives. This is in contrast to its isocyanate analog (Ethyl 2-isocyanatobenzoate, 12), which yields noncyclic enols under the same conditions. []

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